

Cytotoxicity Assessment Methods & Key Findings

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Compound Focus: Octyl Gallate

CAS No.: 1034-01-1

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The table below summarizes quantitative data from various studies investigating **octyl gallate's** effects on different cell lines.

Cell Line / Organism	Assay Method	Key Findings	IC ₅₀ / Effective Concentration	Citation
HeLa (Cervical Cancer)	MTS assay	Strong cytotoxicity	51.98 µg/mL	[1]
B16F10 (Murine Melanoma)	Multiple viability assays, LDH release, Caspase-3 activity	Induced oxidative stress and apoptosis; higher cytotoxicity in lysosomal activity assays	Not explicitly stated	[2]
HCT116 & SW620 (Colon Cancer)	MTS assay, Western Blot, In vivo mouse models	Inhibited proliferation, induced apoptosis, downregulated PI3K/AKT/mTOR pathway	In vivo: 10 mg/kg (oral, reduced tumor volume)	[3]

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AsPC-1 & PANC-1 (Pancreatic Cancer)	MTT assay, Apoptosis analysis	Induced mitochondrial- mediated apoptosis; in vivo oral administration prevented tumor growth	Varies by cell line (e.g., 116.1 μM for PANC-1)	[4]
MCF-7 & MDA-MB-231 (Breast Cancer)	MTT assay, LDH leakage, Western Blot	Induced apoptosis, downregulated cyclin D1, D3, CDK-4, CDK-6; non-toxic to normal MCF-10A cells	~50% cell viability at ~70-80 μM (estimated from graph)	[5]
Toxoplasma gondii (Parasite)	β-galactosidase activity assay, Plaque assay	Inhibited intracellular replication of tachyzoites	5.66 μM (parasite); TD ₅₀ (host cell): 26.4 μM	[6]
Streptococcus mutans (Bacteria)	Colorimetric biomass assay, Optical profilometry, RT- qPCR	Suppressed biofilm formation and acidogenicity; downregulated biofilm- related genes (<i>gbpB</i> , <i>gtfC</i> , <i>gtfD</i> , <i>atpD</i>)	MIC: 343.5 μM; 100% biofilm inhibition at 100.24 μM	[7]
Trypanosoma cruzi (Parasite)	MTT assay, Mitochondrial membrane potential (JC-1 dye)	Loss of mitochondrial membrane potential	23.0 μM	[8]
PC12 (Rat Pheochromocytoma)	Fura-2 Ca ²⁺ imaging, Whole- cell patch clamping	Inhibited ATP-induced intracellular Ca ²⁺ increase	IC ₅₀ for Ca ²⁺ inhibition: 2.84 μM	[9]

Detailed Experimental Protocols

Here are the standardized methodologies for key experiments cited in the technical literature.

1. Cell Viability Assessment (MTT/MTS Assay) This is a standard method for quantifying cytotoxicity and cell proliferation.

- **Procedure:**

- Seed cells in a 96-well plate (e.g., 5,000-9,000 cells/well depending on cell line) and allow to adhere.
- Treat cells with a serial dilution of **octyl gallate** (typically dissolved in DMSO) for a set period, often **72 hours**.
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well and incubate for several hours. Living cells convert MTT to purple formazan crystals.
- Dissolve the formazan crystals in DMSO and measure the absorbance at **540 nm** (for MTT) or **490 nm** (for MTS).
- Calculate cell viability as a percentage of the untreated control and determine the **IC₅₀** value [3] [5] [4].

2. Apoptosis Mechanism Analysis (Western Blot) This technique is used to investigate changes in apoptosis-related proteins.

- **Procedure:**

- Treat cells with **octyl gallate** at the determined IC₅₀ or other relevant concentrations for **24-48 hours**.
- Lyse cells to extract total protein and determine protein concentration.
- Separate proteins by **SDS-PAGE** gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies (e.g., **Bax**, **Bcl-2**, **cleaved Caspase-3**, **Caspase-9**) overnight at 4°C.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and visualize with a gel imaging system. **β-actin** is typically used as a loading control [2] [3].

3. Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay This assay assesses early apoptosis by detecting changes in the mitochondrial membrane.

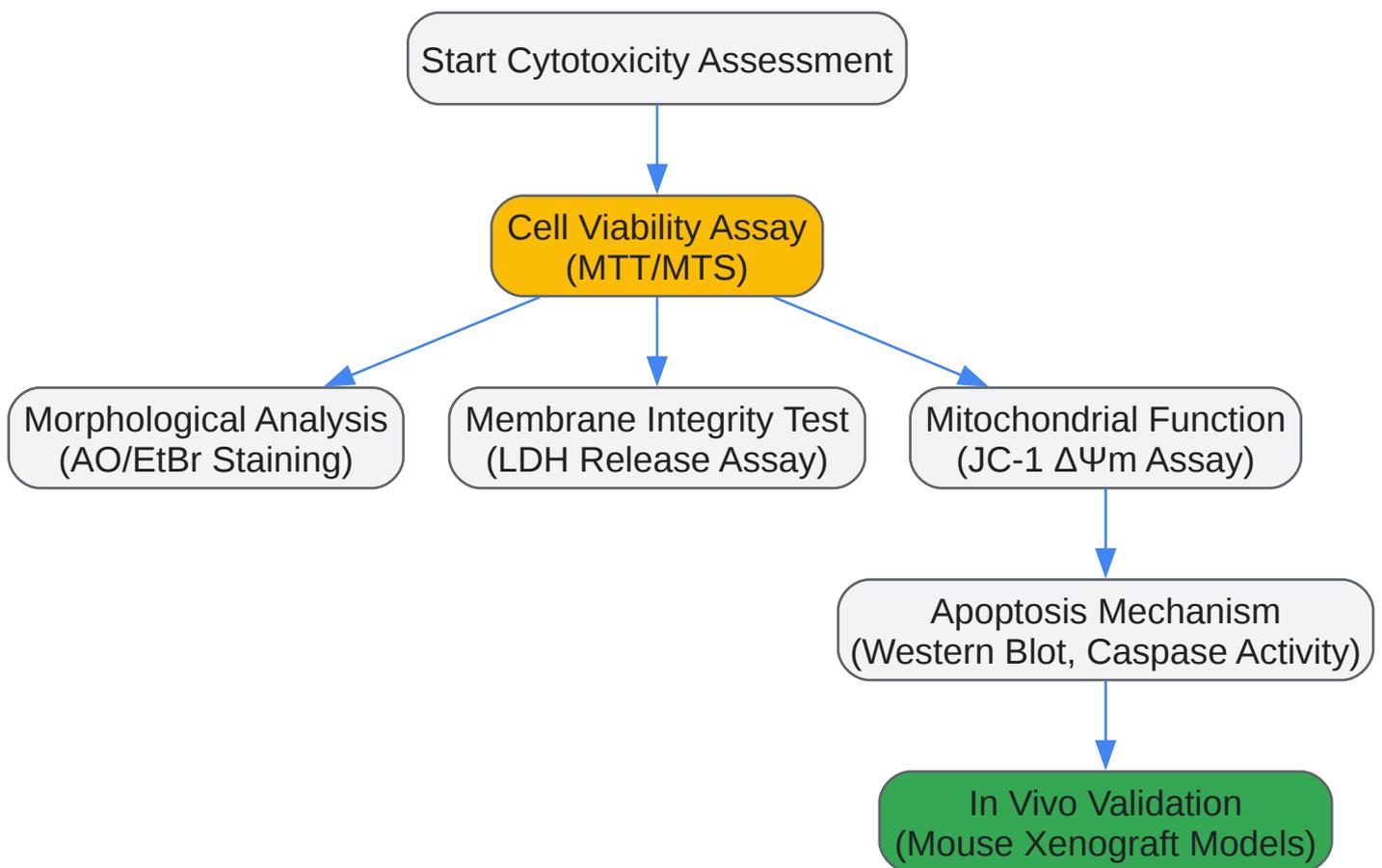
- **Procedure:**

- Treat parasites or cells with **octyl gallate** for a set time (e.g., **72 hours** for *T. cruzi*).
- Harvest the cells and incubate with the fluorescent cationic dye **JC-1**.

- In healthy mitochondria with high $\Delta\Psi_m$, JC-1 forms aggregates that emit **red fluorescence**. In depolarized mitochondria, JC-1 remains in monomeric form, emitting **green fluorescence**.
- Analyze the red/green fluorescence ratio using **flow cytometry**. A decrease in the ratio indicates a loss of $\Delta\Psi_m$, a hallmark of early apoptosis [8].

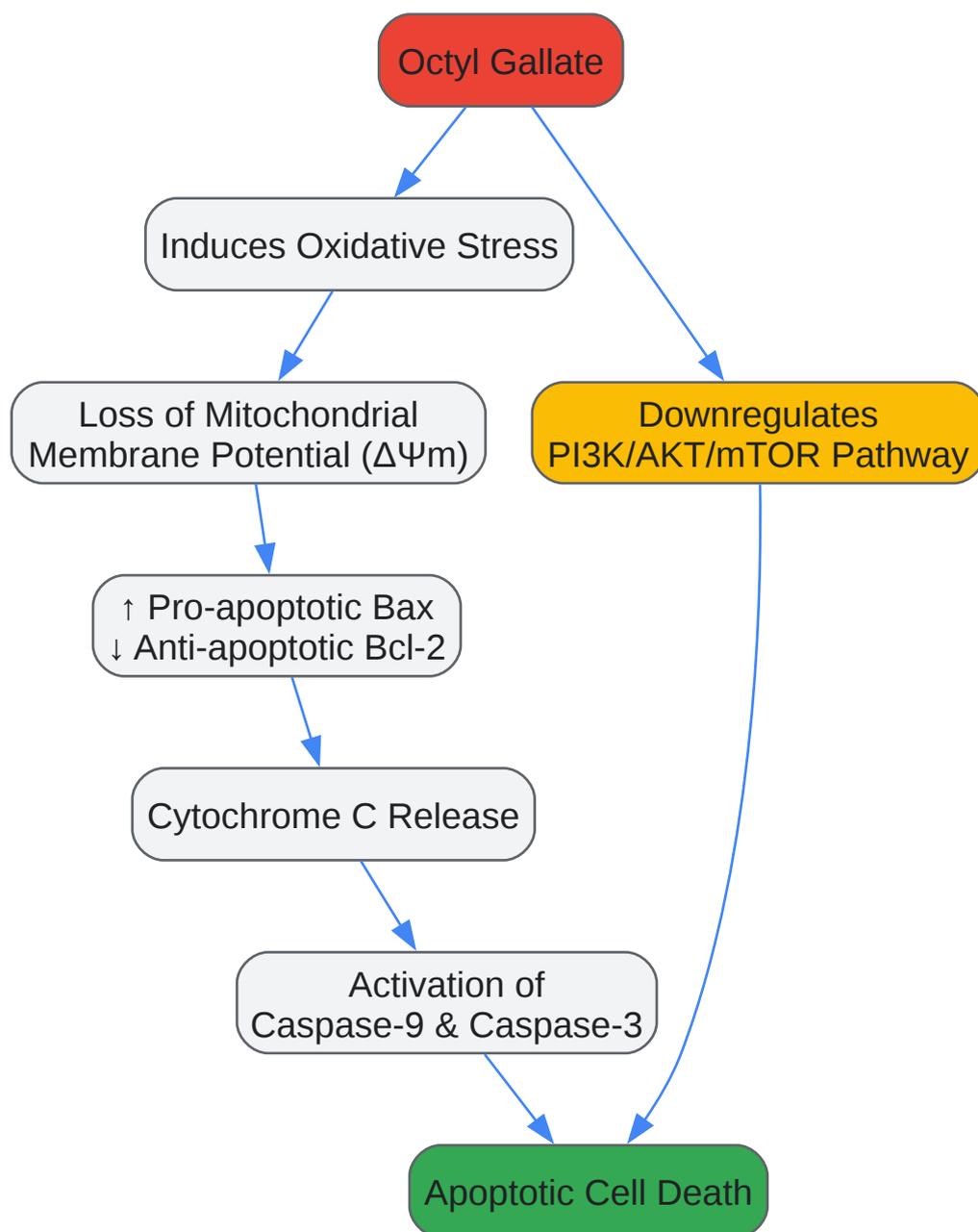
Experimental Workflow & Signaling Pathways

To help visualize the core mechanisms and experimental logic, here are two diagrams based on the gathered data.



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*Diagram 1: A generalized experimental workflow for assessing **octyl gallate** cytotoxicity, moving from initial viability screens to in-depth mechanistic studies and in vivo validation.*



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Diagram 2: Key signaling pathways through which **octyl gallate** induces apoptosis in cancer cells, based on mechanistic studies. Two major pathways—mitochondrial-mediated and PI3K/AKT/mTOR inhibition—are highlighted.

Frequently Asked Questions (FAQs)

Q1: Why might I observe inconsistent cytotoxicity results with octyl gallate across different cell lines?

- **A:** The potency of **octyl gallate** is highly dependent on the **alkyl chain length** and the resulting **lipophilicity**. Studies on a homologous series of alkyl gallates show a clear "cut-off" effect, where activity increases with chain length up to a point (e.g., nonyl to undecyl gallate are most potent) and then decreases [8]. Furthermore, different cell lines have varying metabolic and membrane characteristics, which can affect the compound's uptake and efficacy. Always compare IC₅₀ values obtained under identical experimental conditions.

Q2: My apoptosis assay (e.g., Western Blot for caspases) shows weak signals. What could be the issue?

- **A:** Consider these factors:
 - **Timing:** Apoptosis is a dynamic process. The peak of caspase activation or Bax/Bcl-2 expression shift may occur at a specific time point. Perform a **time-course experiment** (e.g., 24, 48, 72 hours) to capture the optimal signal.
 - **Concentration:** The compound concentration might be too high, causing rapid necrosis instead of apoptosis, or too low to induce a robust apoptotic response. Test a range of concentrations around the IC₅₀.
 - **Controls:** Always include a **positive control** (e.g., Staurosporine or another known apoptosis inducer) to confirm your assay is working correctly [2] [3].

Q3: How does octyl gallate affect normal cells compared to cancer cells?

- **A:** Several studies indicate a **selective toxicity** towards cancer cells. For instance, one study on breast cancer cells reported that **octyl gallate** effectively killed MCF-7 and MDA-MB-231 cancer cells while showing no toxicity to the normal breast cell line MCF-10A at the same concentrations [5]. This selectivity is a key area of interest, but it is crucial to always include relevant normal cell controls in your experimental design.

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